molecular formula C26H46N4O2S B12000313 8-(butylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

8-(butylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12000313
M. Wt: 478.7 g/mol
InChI Key: JMJJBLURYKDLNM-UHFFFAOYSA-N
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Description

8-(butylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C26H46N4O2S. This compound is part of the purine family, which is known for its significant roles in biochemistry, particularly in the structure of DNA and RNA. The compound is characterized by its unique structure, which includes a butylsulfanyl group and a hexadecyl chain, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(butylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the Purine Core: This step involves the construction of the purine ring system, which can be achieved through various methods such as the Traube purine synthesis.

    Introduction of the Butylsulfanyl Group: This step involves the substitution of a hydrogen atom on the purine ring with a butylsulfanyl group, often using butylthiol and a suitable catalyst.

    Attachment of the Hexadecyl Chain: This step involves the alkylation of the purine ring with a hexadecyl halide under basic conditions to introduce the hexadecyl chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-(butylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring or the attached alkyl chains.

    Substitution: The hydrogen atoms on the purine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine ring.

Scientific Research Applications

8-(butylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure makes it a potential candidate for studying interactions with biological macromolecules.

    Medicine: Its unique properties may make it useful in drug development, particularly in designing molecules that can interact with nucleic acids.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theobromine: Similar to caffeine, found in chocolate.

    Adenine: A fundamental component of DNA and RNA.

Uniqueness

8-(butylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific functional groups and long alkyl chain, which confer distinct chemical and physical properties compared to other purine derivatives. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C26H46N4O2S

Molecular Weight

478.7 g/mol

IUPAC Name

8-butylsulfanyl-7-hexadecyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C26H46N4O2S/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-30-22-23(27-26(30)33-21-7-5-2)29(3)25(32)28-24(22)31/h4-21H2,1-3H3,(H,28,31,32)

InChI Key

JMJJBLURYKDLNM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2=C(N=C1SCCCC)N(C(=O)NC2=O)C

Origin of Product

United States

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